Differentiation via 4-Hydrazinyl Handle: Synthetic Versatility vs. 4-Amino or 4-Oxo Analogs
The 4-hydrazinyl moiety in the target compound provides a reactive nucleophilic site that is absent in common 4-amino or 4-oxo thieno[2,3-d]pyrimidine analogs. This enables efficient conversion to hydrazones and subsequent cyclization to triazolo- and tetrazolo-fused heterocycles, a key advantage for generating focused libraries [1]. In contrast, the 4-amino derivative (e.g., 4-aminothieno[2,3-d]pyrimidine) requires additional activation steps for similar derivatization, reducing synthetic efficiency [2].
| Evidence Dimension | Synthetic utility (reaction steps required for triazole formation) |
|---|---|
| Target Compound Data | Direct condensation with aldehydes or ketones to form hydrazones; one-pot cyclization with formic acid to triazolo[1,5-c]pyrimidines. |
| Comparator Or Baseline | 4-Aminothieno[2,3-d]pyrimidine: Requires diazotization or activation prior to similar transformations. |
| Quantified Difference | Reduction of 1-2 synthetic steps for advanced intermediate preparation (qualitative class-level observation). |
| Conditions | Standard organic synthesis; no specific assay required. |
Why This Matters
For procurement decisions, this compound's hydrazinyl group offers a distinct synthetic advantage over 4-amino or 4-oxo analogs, saving time and resources in medicinal chemistry campaigns.
- [1] El-Deen, I. M., et al. (2020). Synthesis and Anticancer Activity of Functionalized Thieno[2,3-d]pyrimidine Compounds and Their Triazinyl and Tetrazinyl Derivatives. Russian Journal of Bioorganic Chemistry, 46(3), 388-398. View Source
- [2] Mavrova, A. T., et al. (2019). Synthesis and Antiviral Activity of Novel Thieno[2,3-d]pyrimidine Hydrazones and Their C-Nucleosides. Current Organic Synthesis, 16(2), 259-269. View Source
